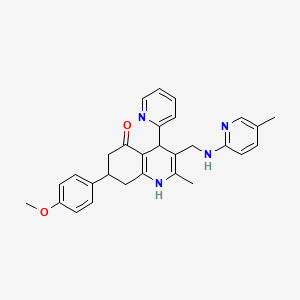

7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Description

The compound 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a polycyclic heteroaromatic molecule featuring a tetrahydroquinolin-5(1H)-one core substituted with methoxyphenyl, pyridinyl, and aminomethylpyridinyl groups. Key structural features include:

- 4-Methoxyphenyl group: Enhances lipophilicity and may influence electron distribution.

Safety data () highlight precautions for handling, including avoiding heat and ignition sources.

Properties

CAS No. |

476483-13-3 |

|---|---|

Molecular Formula |

C29H30N4O2 |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

7-(4-methoxyphenyl)-2-methyl-3-[[(5-methylpyridin-2-yl)amino]methyl]-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one |

InChI |

InChI=1S/C29H30N4O2/c1-18-7-12-27(31-16-18)32-17-23-19(2)33-25-14-21(20-8-10-22(35-3)11-9-20)15-26(34)29(25)28(23)24-6-4-5-13-30-24/h4-13,16,21,28,33H,14-15,17H2,1-3H3,(H,31,32) |

InChI Key |

OQIXNGMPGJYSDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)NCC2=C(NC3=C(C2C4=CC=CC=N4)C(=O)CC(C3)C5=CC=C(C=C5)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the aromatic rings or the heterocyclic core.

Scientific Research Applications

7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound featuring multiple aromatic rings and heterocyclic elements. It has a molecular formula of and a molecular weight of 466.6 g/mol.

Scientific Research Applications

This compound and its derivatives are explored for their therapeutic potential in medicine, chemistry, biology, and industry. Research is ongoing to determine their efficacy and safety in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Chemistry

In chemistry, this compound serves as a building block in synthesizing more complex molecules.

Biology

In biological research, derivatives of 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one are studied for potential biological activities, such as antimicrobial, antiviral, and anticancer properties. The compound's ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound is used in developing new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and other advanced technologies.

The biological activity of 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is attributed to its interaction with various molecular targets:

- Enzyme Inhibition It may inhibit specific enzymes involved in metabolic pathways related to diseases.

- Receptor Modulation The compound can bind to cellular receptors, thereby modulating signaling pathways that influence cell proliferation and apoptosis.

- Nucleic Acid Interaction It has potential interactions with DNA or RNA, affecting gene expression and cellular function.

Chemical Reactions

7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions:

- Oxidation The compound can be oxidized to form quinoline derivatives.

- Reduction Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

- Substitution Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed. The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the aromatic rings or the heterocyclic core.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Tetrahydroquinolinone Derivatives

Key Observations :

- Chlorophenyl substituents () increase molecular weight and lipophilicity compared to the target’s methoxyphenyl group.

Pyridine/Pyrimidine Hybrids

Key Observations :

Spectral and Analytical Data Comparison

Infrared Spectroscopy

- : Strong C=O stretch at 1685 cm⁻¹, consistent with tetrahydroquinolinone carbonyl.

- : IR peaks for C≡N (2250 cm⁻¹) and C=O (1650–1700 cm⁻¹) observed in carbonitrile derivatives.

NMR Profiling

Substituent Effects on Bioactivity (Inferred)

- Electron-Withdrawing Groups (Cl, NO₂): Present in and , these may enhance reactivity toward nucleophilic targets but reduce metabolic stability.

- Electron-Donating Groups (OCH₃, CH₃) : The target’s methoxy and methyl groups likely improve membrane permeability but may slow oxidative metabolism .

- Heteroaromatic Moieties : Pyridine/pyrimidine rings () vs. the target’s pyridinyl groups could modulate binding affinity to enzymatic targets like kinases or GPCRs.

Biological Activity

The compound 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one , also known by its CAS number 476483-13-3, exhibits a complex structure characterized by multiple aromatic and heterocyclic rings. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C29H30N4O2

- Molecular Weight : 466.6 g/mol

- IUPAC Name : 7-(4-methoxyphenyl)-2-methyl-3-[[(5-methylpyridin-2-yl)amino]methyl]-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one

- Purity : Typically 95%.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to diseases.

- Receptor Modulation : The compound can bind to cellular receptors, thereby modulating signaling pathways that influence cell proliferation and apoptosis.

- Nucleic Acid Interaction : It has potential interactions with DNA or RNA, affecting gene expression and cellular function.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this tetrahydroquinoline derivative exhibit significant anticancer properties. For instance:

- Cytotoxicity : Analogous compounds have shown effective cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer), with IC50 values ranging from 0.39 µM to 49.85 µM depending on the specific derivative .

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored through various assays:

- Inhibition of Bacterial Growth : Similar derivatives have demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis while showing weaker effects against others .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Methylation at the 2-position | Improved solubility without loss of potency |

| Substitution patterns on the pyridine ring | Variations can enhance or diminish activity against specific targets |

Case Studies

- Lead Optimization Study : A study focused on optimizing derivatives of similar structures found that modifications at the 3 and 5 positions significantly impacted potency against Trypanosoma brucei, highlighting the importance of maintaining specific functional groups for efficacy .

- Antitumor Evaluation : In a comparative analysis of various quinoline derivatives, the target compound was evaluated for its ability to induce apoptosis in cancer cells, showing promising results that warrant further investigation into its therapeutic potential .

Q & A

Q. What are the critical considerations for designing a synthetic route for this compound?

The synthesis of this polycyclic compound requires a multi-step approach, leveraging methodologies from analogous heterocyclic systems. Key steps include:

- Cyclocondensation : Use of substituted pyridine and quinoline precursors under reflux conditions (e.g., ethanol or DMF as solvents) .

- Functional group introduction : Selective methylation or methoxylation via nucleophilic substitution (e.g., using methyl iodide or methoxybenzyl halides) .

- Purification : Column chromatography (e.g., hexane/acetone gradients) to isolate intermediates, with purity confirmed via HPLC .

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, as seen in pyridyl-amine bond formation .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

A combination of methods is essential:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyridyl protons at δ 7.5–8.5 ppm) .

- IR Spectroscopy : Identification of carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., ESI-MS m/z calculated vs. observed) .

Q. What solvent systems are optimal for solubility during biological assays?

While direct solubility data for this compound is limited, structurally related tetrahydroquinolines show improved solubility in DMSO-water mixtures (≤10% DMSO) or ethanol/PBS buffers . Pre-screening via dynamic light scattering (DLS) is recommended to assess aggregation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding interactions?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors), guided by pyridyl and methoxyphenyl motifs’ known interactions .

- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

- SAR Analysis : Systematically compare substituent effects (e.g., methoxy vs. chloro groups on quinoxaline derivatives) using in vitro assays (e.g., IC₅₀ in cancer cell lines) .

- Meta-analysis : Cross-reference data from pyrido[4,3-d]pyrimidine derivatives to identify trends in potency or selectivity .

- Crystallography : Resolve 3D structures of protein-ligand complexes to validate binding hypotheses (e.g., X-ray diffraction at 1.8 Å resolution) .

Q. How can reaction conditions be optimized for scalability without compromising yield?

- Design of Experiments (DoE) : Apply factorial design to variables like temperature, catalyst loading, and solvent polarity. For example, optimize Pd-catalyzed couplings using a central composite design .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., diazomethane generation) .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Methodological Challenges & Solutions

Addressing low yields in the final cyclization step

- Catalyst Screening : Test alternative catalysts (e.g., CuI or FeCl₃) for imine or enamine formation .

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 150°C, 300 W) while maintaining yield .

Mitigating oxidation of the tetrahydroquinoline core

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.